Product packaging for 6-Oxopiperidine-2-carboxylate(Cat. No.:)

6-Oxopiperidine-2-carboxylate

Cat. No.: B1261032
M. Wt: 142.13 g/mol
InChI Key: FZXCPFJMYOQZCA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxopiperidine-2-carboxylate, also known as the cyclic lactam of alpha-aminoadipic acid, is a significant organic compound with distinct value in research and development . This molecule features a piperidine ring structure with both a ketone and a carboxylate functional group, making it a versatile building block and intermediate in synthetic organic chemistry . Its molecular formula is C6H8NO3⁻, and it is closely related to its protonated acid form, 6-oxopiperidine-2-carboxylic acid (CID 3014237) . This compound is recognized for its role in biochemical studies, particularly as a metabolite. Research has identified it as a principal constituent in Penicillium chrysogenum fermentations, where it is associated with the biosynthesis of penicillin V . The isolation of this nearly racemic lactam from fermentation broth provides important evidence regarding the biosynthetic precursors of hydrophobic penicillins, highlighting its relevance in microbiology and pharmaceutical research . Beyond its natural occurrence, this compound serves as a key scaffold and intermediate for the synthesis of more complex molecules. Its structure is a cornerstone in medicinal chemistry, used in the crystallization and study of novel derivatives, such as tetrazole-substituted piperidine carboxylates, which are of interest for their specific three-dimensional configurations and potential bioactivity . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NO3- B1261032 6-Oxopiperidine-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8NO3-

Molecular Weight

142.13 g/mol

IUPAC Name

6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1

InChI Key

FZXCPFJMYOQZCA-UHFFFAOYSA-M

SMILES

C1CC(NC(=O)C1)C(=O)[O-]

Canonical SMILES

C1CC(NC(=O)C1)C(=O)[O-]

Synonyms

6-OPCA
6-oxopiperidine-2-carboxylate
6-oxopiperidine-2-carboxylic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Oxopiperidine 2 Carboxylate

De Novo Synthesis Routes for 6-Oxopiperidine-2-carboxylate

The foundational approaches to constructing the this compound ring system primarily originate from acyclic precursors, with α-aminoadipic acid and its derivatives being the most prominent starting materials.

Approaches from α-Aminoadipic Acid Precursors

The intramolecular cyclization of α-aminoadipic acid is a direct and fundamental route to this compound. This transformation is not only biochemically significant, as it is observed in the metabolism of Penicillium chrysogenum during penicillin biosynthesis, but it also provides a basis for chemical synthesis. nih.govebi.ac.uknih.govnih.gov In a biological context, a portion of the α-aminoadipic acid involved in the penicillin pathway undergoes an irreversible cyclization to form 6-oxopiperidine-2-carboxylic acid (OPC). nih.gov

Chemical synthesis can mimic this natural process. For instance, (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid has been successfully synthesized starting from (S)-2-aminoadipic acid. The process involves the condensation of the disodium (B8443419) salt of (S)-2-aminoadipic acid with benzaldehyde (B42025) to form a Schiff base, followed by an in-situ reduction with sodium borohydride (B1222165). The final cyclization is achieved by refluxing the intermediate in water, affording the desired N-benzyl derivative in good yield. asianpubs.org

A direct chemical conversion has also been demonstrated in the synthesis of isotopically labeled analogues. Deuterated this compound was prepared by refluxing D3-α-aminoadipic acid in a solution of deuterated acetic acid in heavy water. pdeonline.org This method highlights a straightforward lactamization under acidic conditions.

PrecursorReagents and ConditionsProductReference
(S)-2-Aminoadipic acid disodium salt1. Benzaldehyde 2. NaBH₄, 0°C 3. Reflux in H₂O(S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org
D3-α-Aminoadipic acid20% CH₃COOD/D₂O, reflux 108°Cd3-6-Oxopiperidine-2-carboxylate pdeonline.org

Stereoselective Synthesis Strategies for this compound Enantiomers

The stereochemistry of the C2 position in this compound is crucial for its application in chiral synthesis and as a building block for biologically active molecules. Stereoselective synthesis typically relies on the use of enantiomerically pure starting materials.

As demonstrated in the synthesis of the N-benzyl derivative, the chirality of the final product is directly inherited from the starting (S)-α-aminoadipic acid. asianpubs.org This substrate-controlled approach is a common and effective strategy for accessing specific enantiomers of this compound derivatives.

While dedicated studies on the asymmetric synthesis of the unsubstituted this compound are not extensively detailed, the principles can be inferred from the well-established asymmetric synthesis of its lower homologue, pyroglutamic acid. Methodologies such as catalytic asymmetric Michael additions to α,β-unsaturated esters followed by lactamization have been successfully employed for pyroglutamic acid esters and could conceptually be adapted for the six-membered ring system. nih.govorgsyn.org For example, chiral pyridoxal-catalyzed asymmetric conjugate addition to α,β-unsaturated esters has been shown to produce chiral pyroglutamic acid esters with high enantiomeric excess. nih.gov

Synthesis of Substituted this compound Derivatives

Functionalization of the this compound scaffold, either on the lactam nitrogen or on the piperidine (B6355638) ring itself, significantly expands its utility and allows for the generation of diverse chemical libraries.

N-Substituted Analogues of this compound

The lactam nitrogen of this compound can be readily substituted, most commonly through alkylation or acylation. The synthesis of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid from (S)-2-aminoadipic acid and benzaldehyde is a prime example of reductive amination followed by cyclization, which effectively installs a substituent on the nitrogen atom. asianpubs.org Similarly, N-alkylation can be achieved through methods like the Mitsunobu reaction, which has been successfully applied to the N-alkylation and N-acylation of the related pyroglutamates, suggesting its applicability to the this compound core despite the relatively low reactivity of the lactam NH group. researchgate.net

Starting MaterialReagentProductReference
(S)-2-Aminoadipic acidBenzaldehyde(S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org

Ring-Substituted Analogues of this compound

Introducing substituents onto the carbon framework of the piperidine ring allows for fine-tuning of the molecule's steric and electronic properties. A notable example is the synthesis of racemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl) derivatives. This synthesis commences with meso-dimethyl-α,α′-dibromoadipate, which undergoes a series of transformations including a key 1,3-dipolar cycloaddition to generate a reactive intermediate. Subsequent reaction with sodium azide (B81097) followed by Pd/C-catalyzed hydrogenation leads to the formation of the substituted lactam ring. researchgate.net

Another approach involves the synthesis of cis- and trans-5-amino-6-oxopiperidine-2-carboxylic acid derivatives. These are prepared from dimethyl 2,5-diphthalimidoadipate, which can be separated into its meso and racemic diastereomers, leading to the respective cis- and trans-substituted products after a sequence of synthetic steps. acs.org

PrecursorKey StepsProductReference
meso-Dimethyl-α,α′-dibromoadipate1,3-Dipolar cycloaddition, Azidation, Pd/C HydrogenationRacemic methyl 6-oxo-5-(substituted-1H-1,2,3-triazol-1-yl)piperidine-2-carboxylates researchgate.net
Dimethyl 2,5-diphthalimidoadipateDiastereomer separation, further transformationscis- and trans-5-Amino-6-oxopiperidine-2-carboxylic acid derivatives acs.org

Chemical Reactivity and Derivatization of the this compound Core

The this compound scaffold possesses several reactive sites that can be exploited for further chemical modification. The primary sites for derivatization are the carboxylic acid group, the lactam nitrogen, and the lactam carbonyl group.

The carboxylic acid moiety can undergo standard transformations such as esterification. For example, methyl esters of the core structure are common intermediates in synthetic sequences. nih.gov The lactam nitrogen, as previously discussed, can be alkylated or acylated. asianpubs.orgresearchgate.net

The lactam carbonyl group can be reduced. For instance, the amide carbonyl of 5-substituted this compound derivatives has been chemoselectively reduced using borane (B79455) (BH₃) to yield the corresponding substituted pipecolic acids. researchgate.net Furthermore, the ketone group in related piperidine structures can participate in nucleophilic additions. vulcanchem.com

Reactions at the α-carbon to the carbonyl groups are also possible. The α-position of pyroglutamate, the five-membered ring analogue, has been successfully subjected to electrophilic reactions via the formation of N-acyliminium ions, suggesting that similar reactivity could be harnessed for the this compound system. niscpr.res.in

Reaction TypeReagentsFunctional Group TargetedResulting Product
ReductionBH₃Lactam CarbonylSubstituted Pipecolic Acid
N-AlkylationAlkyl Halides/Alcohols (e.g., via Mitsunobu)Lactam NitrogenN-Alkyl/Acyl Derivatives
EsterificationAlcohol, Acid catalystCarboxylic AcidCarboxylate Ester

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the this compound scaffold is a key site for chemical derivatization. Standard organic reactions can be employed to modify this functional group, leading to a diverse range of structures with potential applications in medicinal chemistry and materials science.

One of the most common transformations is esterification . The carboxylic acid can react with various alcohols under acidic conditions or using coupling agents to form the corresponding esters. For instance, the synthesis of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate has been reported, highlighting the formation of a methyl ester. africaresearchconnects.comresearchgate.netiucr.org Similarly, benzyl (B1604629) esters can be prepared, as demonstrated in the synthesis of benzyl 5-(5'-tert-butoxycarbonylamino-6'-oxopiperidine-2'-carbonylamino)-6-oxopiperidine-2-carboxylate. acs.org The formation of p-nitrophenyl esters has also been documented, which serve as activated intermediates for further reactions, such as polymerization. acs.org

Another important reaction is amide bond formation . The carboxylic acid can be coupled with amines to generate a wide array of amides. This transformation is crucial for building larger molecules and for the synthesis of peptide and polyamide structures. For example, the preparation of dimers from N-protected cis- and trans-5-amino-6-oxopiperidine-2-carboxylates involves the formation of an amide linkage. acs.org

Furthermore, the carboxylic acid can undergo reduction . While direct reduction of the carboxylic acid is possible, it is often more convenient to first convert it to an ester, which is then reduced. For example, ethyl (S)-2-(6-oxopiperidin-2-yl)acetate has been reduced using lithium borohydride (LiBH₄) to produce optically pure hydroxymethyl lactams. chemicalbook.com

The carboxylic acid can also be involved in decarboxylation reactions under certain conditions, leading to the removal of the carboxyl group and the formation of other derivatives. smolecule.com

Modifications and Functionalization of the Lactam Ring

The lactam ring of this compound offers multiple sites for modification, allowing for the introduction of various substituents and the creation of complex molecular architectures.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions. A notable example is the synthesis of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, where a benzyl group is introduced onto the lactam nitrogen. researchgate.net This modification can significantly alter the compound's properties and biological activity.

Substitution on the Piperidine Ring: The carbon atoms of the piperidine ring can be substituted with various functional groups. Research has shown the synthesis of derivatives with substituents at the C-5 position. For instance, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate features a phenyltetrazolyl group at the C-5 position. africaresearchconnects.comresearchgate.netiucr.org The stereochemistry of these substitutions is critical, with studies confirming a cis configuration of the piperidine ring in certain derivatives. africaresearchconnects.comresearchgate.net

The synthesis of cis- and trans-5-amino-6-oxopiperidine-2-carboxylates provides another example of functionalization at the C-5 position. These amino derivatives can be further modified, for example, by protection with a tert-butoxycarbonyl (Boc) group. acs.org

Oxidation of the Lactam Ring: The lactam ring can undergo oxidation. For instance, the ketone at the C-6 position can be involved in various reactions. vulcanchem.com Additionally, other positions on the ring can be oxidized. For example, a piperidine-2-carboxylic acid precursor could undergo selective oxidation at C6 to introduce the oxo group. vulcanchem.com

Ring-Opening and Polymerization: The lactam ring can be opened under certain conditions. For instance, base treatment of an activated ester of trans-5-amino-6-oxopiperidine-2-carboxylate has been shown to lead to polymerization. acs.org This highlights the potential of this scaffold in the synthesis of polyamides.

Cycloaddition Reactions: The synthesis of some derivatives involves 1,3-dipolar cycloaddition reactions to introduce heterocyclic moieties onto the piperidine backbone. researchgate.net

These synthetic strategies provide a powerful toolkit for chemists to generate a wide variety of this compound derivatives with tailored properties for various scientific applications.

Biosynthetic Pathways and Metabolic Intermediacy of 6 Oxopiperidine 2 Carboxylate

Role of 6-Oxopiperidine-2-carboxylate in Lysine (B10760008) Metabolism Pathways

This compound is a pivotal metabolite in the complex network of lysine degradation. Its formation and interconversion are closely linked to other critical compounds in this pathway.

The metabolism of lysine involves the formation of α-aminoadipic semialdehyde (α-AASA), which exists in a spontaneous, reversible equilibrium with its cyclized form, Δ1-piperideine-6-carboxylate (Δ1-P6C). researchgate.netnih.gov These two molecules are central to the lysine degradation pathway. This compound, also known as 6-oxo-pipecolate (6-oxo-PIP), arises from this equilibrium. pdeonline.orgnih.gov An intermediate, 6-hydroxy-pipecolate (6-OH-PIP), is formed through the addition of water to Δ1-P6C. pdeonline.org This intermediate represents the cyclization of α-AASA without the loss of a water molecule. pdeonline.org Subsequently, this compound is formed through the oxidation of this 6-OH-PIP intermediate. pdeonline.orgnih.gov In certain metabolic disorders, such as ALDH7A1 deficiency, a blockage in the lysine pathway leads to the accumulation of α-AASA and Δ1-P6C, which in turn can drive the formation and accumulation of this compound. researchgate.netnih.gov

The formation of this compound from its precursor, 6-hydroxy-pipecolate (6-OH-PIP), is an oxidation reaction. pdeonline.orgnih.gov This step involves the oxidation of the secondary alcohol in the 6-OH-PIP molecule. pdeonline.org Research suggests this conversion is carried out by a cytosolic enzyme, likely a dehydrogenase that uses NAD+ as a cofactor. pdeonline.org While the exact identity of this enzyme requires further determination, it is distinct from the mitochondrial enzymes in the main lysine degradation pathway. pdeonline.org An alternative, though less likely, pathway could involve the direct oxidation of pipecolate to this compound. pdeonline.org The enzyme α-aminoadipic semialdehyde dehydrogenase, encoded by the ALDH7A1 gene, is responsible for the conversion of α-AASA to α-aminoadipic acid. researchgate.netrcsb.org Its deficiency is the primary cause of pyridoxine-dependent epilepsy, a condition where the accumulation of precursors leads to increased formation of this compound. researchgate.netpdeonline.org

Occurrence and Biosynthesis of this compound in Microbial Systems

This compound is not limited to human metabolism; it plays a significant role in various microorganisms, most notably in fungi known for antibiotic production.

This compound is a recognized metabolite in the fermentation broths of Penicillium chrysogenum, a fungus used for the industrial production of penicillin. nih.govhmdb.ca Analysis of these fermentations revealed that this compound (also referred to as OCA in some literature) is a principal constituent alongside the desired penicillin product. nih.gov In one study, it was found to be present at a concentration of 28 mol% relative to penicillin V. nih.gov

While not a primary metabolite, the pathways involving this compound are relevant in other organisms, including the bacterium Escherichia coli. E. coli is a versatile organism with extensive metabolic capabilities, able to synthesize all necessary biosynthetic precursors from simple substrates. nih.gov In a research context, E. coli has been used as a host system to study the formation of this compound. pdeonline.org Specifically, E. coli cultures were transformed with a vector containing the human ALDH7A1 gene to express the corresponding enzyme. pdeonline.org Lysates from these engineered E. coli cells were then used in experiments to demonstrate the conversion of Δ1-P6C to downstream metabolites, providing insight into the enzymatic steps leading to the formation of this compound. pdeonline.org This highlights the utility of microbial systems like E. coli in elucidating complex metabolic pathways relevant to human health.

Quantitative Metabolic Flux Analysis Involving this compound

Metabolic flux analysis is a powerful technique used to quantify the rates of reactions within a metabolic network, providing a detailed snapshot of cellular physiology. researchgate.netnih.gov This methodology has been applied to study pathways involving this compound, particularly in the context of industrial fermentations.

In studies of Penicillium chrysogenum, metabolic flux analysis has been used to understand the distribution of carbon between primary growth and secondary metabolite production, such as penicillin. researchgate.net These models specifically account for the formation of this compound (often abbreviated as OPC) as a byproduct that diverts flux from the penicillin synthesis pathway. researchgate.netresearchgate.net For instance, one analysis calculated the maximum theoretical yield of penicillin V based on glucose uptake, considering the impact of recycling α-aminoadipate versus its loss to OPC formation. researchgate.net The analysis indicated that if only 40% of the α-aminoadipate is recycled, the maximum theoretical yield is significantly affected. researchgate.net Such quantitative analyses are crucial for optimizing fermentation processes by identifying metabolic bottlenecks and competing pathways. wiley.comresearchgate.net

Data Tables

Metabolite Findings in Scientific Studies

Metabolite Organism/System Finding Context Reference
This compound Penicillium chrysogenum Present at 28 mol% of Penicillin V Fermentation broth analysis nih.gov
This compound (6-oxo-PIP) Human Plasma (Patient 1) 2.7 ± 0.1 μM Measurement in patients with ALDH7A1 deficiency pdeonline.org
This compound (6-oxo-PIP) Human Plasma (Patient 2) 4.1 ± 0.1 μM Measurement in patients with ALDH7A1 deficiency pdeonline.org
Δ1-Piperideine-6-carboxylate (Δ1-P6C) Human Plasma (Patient 1) 1.1 ± 0.1 μM Measurement in patients with ALDH7A1 deficiency pdeonline.org

Structural and Conformational Analysis of 6 Oxopiperidine 2 Carboxylate and Its Derivatives

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the three-dimensional structures of 6-oxopiperidine-2-carboxylate derivatives at an atomic level. warwick.ac.ukuni-saarland.de These studies provide precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and stereochemistry.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction has been successfully employed to determine the crystal structures of several derivatives of this compound. For instance, the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid was determined to be in the orthorhombic space group P212121. asianpubs.orgresearchgate.net In this derivative, the piperidine (B6355638) ring adopts a chair conformation. researchgate.net

Similarly, the structures of (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid and (S)-6-oxo-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid have been elucidated. researchgate.net The former crystallizes in the space group P21, with the thiophene (B33073) ring exhibiting disorder, while the latter crystallizes in the P212121 space group. researchgate.net Another derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, was found to have a cis configuration in its piperidine ring. researchgate.netafricaresearchconnects.com

These studies often involve the use of advanced diffractometers and software for data collection and structure refinement. mdpi.com The absolute configurations of chiral derivatives are frequently confirmed through the analysis of anomalous dispersion effects. researchgate.net

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound Name Molecular Formula Crystal System Space Group Key Conformational Feature
(S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid C13H15NO3 Orthorhombic P212121 Chair conformation of the piperidine ring. researchgate.net
(S)-6-Oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid C11H13NO3S Monoclinic P21 Disordered thiophene ring. researchgate.net
(S)-6-Oxo-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid C11H13NO3S Orthorhombic P212121 N/A
Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate C14H15N5O3 N/A N/A cis configuration of the piperidine ring. researchgate.netafricaresearchconnects.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., O-H···O and C-H···O Hydrogen Bonds)

The crystal packing of this compound derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. Strong O-H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, strong intermolecular O-H···O hydrogen bonds are the dominant interactions controlling the crystal packing. asianpubs.orgresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the structural and dynamic properties of molecules in various states. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the conformation of this compound derivatives in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the preferred conformation of the piperidine ring and the relative orientation of its substituents can be determined.

For instance, 13C NMR analysis of a concentrated broth from Penicillium chrysogenum fermentation confirmed the presence of 6-oxopiperidine-2-carboxylic acid. hmdb.ca The piperidine ring can exist in various conformations, such as chair, boat, or twist-boat, with the chair form generally being the most stable. The presence of substituents can, however, influence the conformational equilibrium.

Application of Infrared Ion Spectroscopy for Molecular Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can be used for identification and structural analysis. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the various functional groups present.

Key expected vibrational frequencies include:

A strong absorption band for the C=O stretching of the lactam group.

A broad O-H stretching band for the carboxylic acid group.

A C=O stretching band for the carboxylic acid.

N-H stretching and bending vibrations.

C-H stretching and bending vibrations.

Infrared ion spectroscopy, a more advanced technique, can provide highly specific structural information, particularly when combined with computational chemistry to predict vibrational spectra for different possible isomers and conformers.

Computational Chemistry Approaches

Computational chemistry offers a powerful complement to experimental techniques for studying the structural and electronic properties of this compound and its derivatives. Methods like Density Functional Theory (DFT) can be used to calculate optimized geometries, predict spectroscopic properties, and analyze intermolecular interactions.

Computational studies can be employed to:

Determine the relative energies of different conformers (e.g., chair vs. boat) of the piperidine ring.

Predict NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

Calculate theoretical vibrational spectra to assist in the assignment of experimental IR bands.

Analyze the nature and strength of intermolecular hydrogen bonds observed in crystal structures.

By combining computational predictions with experimental data from X-ray crystallography and spectroscopy, a comprehensive understanding of the structural and conformational landscape of this compound and its derivatives can be achieved.

Theoretical Calculations of Energetic Stability for Isomeric Forms of this compound

Theoretical calculations, particularly using computational chemistry methods, provide significant insights into the relative stabilities of the various isomers of this compound. This compound can exist in different stereoisomeric forms, including enantiomers ((R) and (S)) and diastereomers (cis and trans), arising from the chiral centers within the piperidine ring.

The stability of these isomers is often influenced by the orientation of the substituents on the piperidine ring. In many substituted piperidine systems, the cis-isomer is found to be thermodynamically more stable than the trans-isomer mdpi.com. However, this is not a universal rule, and the relative stability can be affected by the nature and position of the substituents mdpi.com. For instance, in the synthesis of a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl) piperidine-2-carboxylate, the cis configuration was identified as the major diastereoisomer, which can be attributed to its greater thermodynamic stability researchgate.net.

Furthermore, this compound exists in equilibrium with its open-chain tautomer, α-aminoadipic semialdehyde, and its cyclic Schiff base, Δ¹-piperideine-6-carboxylate. Computational calculations have demonstrated that the cyclic forms are energetically more stable than the linear aldehyde form. Specifically, the cis and trans isomers of the related 6-hydroxy-pipecolate, another cyclic form in equilibrium, are more stable than α-aminoadipic semialdehyde by 9.1 kcal/mol and 5.9 kcal/mol, respectively. This inherent stability of the cyclic structures underscores their prevalence under physiological conditions.

While comprehensive Density Functional Theory (DFT) studies comparing the energetic stabilities of all possible stereoisomers of the parent this compound are not extensively documented in publicly available literature, the existing data on related derivatives consistently point to a delicate balance of steric and electronic factors that determine the most stable isomeric forms.

Table 1: Theoretical Energetic Stability of this compound Related Isomers
Isomeric Forms ComparedMore Stable IsomerEnergy Difference (kcal/mol)MethodologyReference
cis- vs. trans-6-hydroxy-pipecolate vs. α-aminoadipic semialdehydecis-6-hydroxy-pipecolate9.1Computational Calculations asianpubs.org
trans-6-hydroxy-pipecolate vs. α-aminoadipic semialdehydetrans-6-hydroxy-pipecolate5.9Computational Calculations asianpubs.org
cis- vs. trans-methyl 6-oxo-5-(5-phenyltetrazol-2-yl) piperidine-2-carboxylatecisNot specifiedInferred from synthetic yield researchgate.net

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling and X-ray crystallography studies have been instrumental in elucidating the intricate network of intramolecular and intermolecular interactions that define the structure of this compound and its derivatives. These interactions play a pivotal role in the conformation of the molecule and its packing in the solid state.

A recurring structural motif in this compound derivatives is the chair conformation of the piperidine ring asianpubs.orgresearchgate.net. This conformation is generally the most thermodynamically stable for six-membered saturated rings, as it minimizes torsional strain and steric hindrance between substituents.

The crystal structures of these compounds are often stabilized by a variety of hydrogen bonds. In the case of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, the crystal packing is governed by strong intermolecular O-H···O hydrogen bonds and weaker C-H···O intramolecular interactions asianpubs.orgresearchgate.net. Similarly, for methyl 6-oxo-5-(5-phenyltetrazol-2-yl) piperidine-2-carboxylate, the molecular packing is influenced by N-H···O and C-H···N hydrogen bonds researchgate.net. These hydrogen bonding networks can lead to the formation of one-dimensional chains or more complex three-dimensional supramolecular architectures asianpubs.org.

Molecular dynamics simulations have also been employed to study the behavior of piperidine-based molecules in solution, providing insights into their conformational flexibility and interactions with solvent molecules nih.govmdpi.com. Furthermore, molecular docking studies of this compound derivatives have been conducted to understand their binding modes and intermolecular contacts with biological targets, such as enzymes nih.gov. These computational approaches are crucial for rational drug design and understanding structure-activity relationships.

Table 2: Summary of Modeled Molecular Interactions in this compound and its Derivatives
CompoundPiperidine Ring ConformationKey Intramolecular InteractionsKey Intermolecular InteractionsReference
(S)-1-Benzyl-6-oxopiperidine-2-carboxylic acidChairWeak C-H···OStrong O-H···O hydrogen bonds asianpubs.orgresearchgate.net
Methyl 6-oxo-5-(5-phenyltetrazol-2-yl) piperidine-2-carboxylateCis-configurationNot specifiedN-H···O and C-H···N hydrogen bonds researchgate.net
(S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acidHalf-chairNot specifiedO-H···O hydrogen bonds and C-H···O interactions ugr.es

Biomarker Research and Metabolic Perturbations Involving 6 Oxopiperidine 2 Carboxylate

Advanced Analytical Methodologies for 6-Oxopiperidine-2-carboxylate Detection and Quantification

The accurate and sensitive detection of this compound in biological matrices is crucial for its use as a clinical biomarker. Advanced analytical techniques have been developed to enable precise quantification, even at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of this compound. pdeonline.org This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.net

LC-MS/MS methods are developed to be robust and high-throughput, allowing for the rapid measurement of the target analyte in complex biological samples like plasma and urine. nih.gov These non-derivatized methods can be readily adapted for use in clinical and newborn screening laboratories with minimal modifications. coughlinlab.org The high sensitivity of LC-MS/MS is essential for detecting the trace levels of this compound that may be present, ensuring accurate diagnosis. nih.gov

To achieve the highest level of accuracy in quantification, stable isotope dilution analysis (SIDA) is employed in conjunction with LC-MS/MS. pdeonline.orgfrontiersin.org This method involves the use of a stable isotope-labeled internal standard, which is a version of the target molecule (this compound) where one or more atoms have been replaced by a heavier isotope.

This isotopically labeled standard is added to the biological sample at a known concentration before sample preparation. researchgate.net Because the internal standard is chemically identical to the analyte, it behaves similarly during extraction and ionization, correcting for any sample loss or matrix effects. nih.gov By measuring the ratio of the signal from the natural analyte to the signal from the stable isotope-labeled internal standard, a highly precise and accurate absolute quantification can be achieved. pdeonline.org This approach is critical for reliable clinical decision-making based on biomarker concentrations.

Development of Non-Derivatized Analytical Approaches for this compound

The quantification of this compound, a crucial biomarker for certain metabolic disorders, has been significantly advanced by the development of non-derivatized analytical methods. Primarily, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive technique for the direct measurement of this compound in various biological matrices, including blood, plasma, urine, and cerebrospinal fluid. glpbio.compdeonline.org This approach is particularly advantageous as it circumvents the need for chemical derivatization, a process that can be time-consuming and introduce variability into the analysis.

The direct LC-MS/MS method typically involves a straightforward sample preparation, often requiring only protein precipitation, followed by chromatographic separation and detection by mass spectrometry. glpbio.com The stability of this compound at room temperature further enhances its suitability for high-throughput screening, such as in newborn screening programs for pyridoxine-dependent epilepsy (PDE). glpbio.compdeonline.org In these applications, the use of a stable isotope-labeled internal standard allows for accurate and precise quantification. glpbio.com

The analytical parameters for a typical non-derivatized LC-MS/MS method for this compound are summarized in the table below.

ParameterDescription
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode
Sample Types Dried blood spots, plasma, urine, cerebrospinal fluid
Internal Standard Stable isotope-labeled this compound
Key Advantage No chemical derivatization required, allowing for rapid analysis

This direct analytical approach offers high specificity and sensitivity, enabling the detection of even low concentrations of this compound, which is critical for the early diagnosis and monitoring of associated metabolic diseases.

Association of this compound with Broader Biological Processes and Metabolic Endophenotypes

This compound is strongly correlated with the dysregulation of lysine (B10760008) metabolism. Its accumulation is a key indicator of a blockage in the lysine degradation pathway, most notably in pyridoxine-dependent epilepsy (PDE). nih.gov PDE is an inborn error of metabolism caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase.

In a healthy individual, lysine is catabolized through a series of enzymatic reactions. A deficiency in α-AASA dehydrogenase disrupts this pathway, leading to the accumulation of upstream metabolites, including α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). This compound is formed from the oxidation of an intermediate in the equilibrium between α-AASA and P6C. nih.gov Consequently, elevated levels of this compound in biological fluids are a direct consequence of this enzymatic defect.

The following table outlines the key metabolites in the dysregulated lysine pathway associated with ALDH7A1 deficiency.

MetaboliteRole in PathwayConsequence of ALDH7A1 Deficiency
LysineEssential amino acid, initial substrateNot directly accumulated
α-Aminoadipic semialdehyde (α-AASA)Intermediate in lysine degradationAccumulates significantly
Δ¹-Piperideine-6-carboxylate (P6C)Cyclic form of α-AASAAccumulates significantly
This compound Oxidation product of a P6C intermediateAccumulates, serving as a key biomarker
α-Aminoadipic acidDownstream productProduction is blocked

The measurement of this compound is therefore a valuable tool for the diagnosis and monitoring of pyridoxine-dependent epilepsy, reflecting the underlying metabolic perturbation.

Based on the available scientific literature, there is currently no established direct link between this compound and specific cellular signaling pathways, including the SHC4 signaling pathway. Research to date has predominantly focused on the role of this compound as a biomarker for inborn errors of lysine metabolism, particularly pyridoxine-dependent epilepsy. The primary biological significance of this compound appears to be its accumulation as a result of a dysfunctional metabolic pathway rather than active participation in cellular signaling cascades. Further research is needed to explore any potential secondary effects of elevated this compound levels on cellular signaling.

Research Applications and Derivatization of 6 Oxopiperidine 2 Carboxylate for Advanced Chemical Entities

Utilization as Synthetic Building Blocks in Polymer and Peptide Chemistry

The bifunctional nature of 6-oxopiperidine-2-carboxylate makes it an attractive starting material for the synthesis of a variety of complex organic molecules. Its cyclic amide structure combined with a carboxylic acid handle allows for a range of chemical modifications, leading to the generation of diverse molecular architectures.

Precursors for Polymeric Lactams (e.g., Bicyclodilactams)

The synthesis of stereoregular polyamides and peptides can be approached through the use of bicyclic dilactams as monomer units. In this context, derivatives of 6-oxopiperidine-2-carboxylic acid have been investigated as precursors to such bicyclic systems. One notable example is the synthesis of the bicyclic dilactam 2,5-diazabicyclo[2.2.2]octa-3,6-dione (2,5-DBO). acs.org The preparation of this bicyclodilactam has been achieved starting from derivatives of cis- and trans-5-amino-6-oxopiperidine-2-carboxylic acid. acs.org

The synthesis involves the activation of the carboxylic acid group of the protected amino-6-oxopiperidine-2-carboxylic acid, followed by polymerization. For instance, the p-nitrophenyl ester of 5-(tert-butyloxycarbonylamino)-6-oxopiperidine-2-carboxylate can be polymerized after the removal of the Boc protecting group. acs.org This approach highlights the potential of this compound derivatives to serve as foundational units for the construction of larger, well-defined polymeric structures.

PrecursorTarget BicyclodilactamPotential Application
Activated derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic acid2,5-Diazabicyclo[2.2.2]octa-3,6-dione (2,5-DBO)Building blocks for stereoregular polyamides and peptides

Scaffolds for the Synthesis of Novel Organic and Bioactive Compounds

The this compound core serves as a versatile scaffold for the synthesis of a wide array of novel organic and potentially bioactive compounds. The ability to introduce substituents at various positions around the piperidine (B6355638) ring allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening.

For example, racemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl)- and 5-(5-phenyltetrazol-2-yl)-6-oxopiperidine-2-carboxylate derivatives have been synthesized. researchgate.net The synthesis of these compounds often starts from readily available precursors like meso dimethyl-α,α′-dibromoadipate. researchgate.net The key step in the formation of the triazolyl derivatives is a 1,3-dipolar cycloaddition reaction. researchgate.net These examples demonstrate the utility of the this compound framework in accessing heterocyclic compounds with potential pharmacological relevance.

Starting MaterialSynthetic ApproachResulting Derivative
meso Dimethyl-α,α′-dibromoadipate1,3-Dipolar cycloaddition and subsequent reactionsRacemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylates
meso Dimethyl-α,α′-dibromoadipateReaction with sodium azide (B81097) and subsequent transformationsRacemic 5-(5-phenyltetrazol-2-yl)-6-oxopiperidine-2-carboxylates

Exploration of this compound Derivatives in Enzyme Interaction Studies

The structural similarity of this compound to natural amino acids and other biological molecules makes its derivatives interesting candidates for studying enzyme-ligand interactions. These investigations can provide insights into metabolic pathways and may lead to the discovery of new enzyme inhibitors.

Investigation of Interactions with Enzymes Involved in Biosynthetic Processes

This compound, also known as 6-oxo-pipecolate (6-oxo-PIP), has been identified as a metabolite in the catabolism of L-lysine. Its formation is part of a minor cytosolic enzymatic pathway. This finding directly implicates this compound in interactions with enzymes of biosynthetic and metabolic pathways. The study of this pathway and the enzymes involved can provide a deeper understanding of lysine (B10760008) metabolism and its regulation.

Studies on General Enzyme Inhibition Potential of Derivatives

While extensive studies on the general enzyme inhibition potential of a broad range of this compound derivatives are not widely reported, the related class of pipecolic acid derivatives has been recognized as a source of starting materials for the synthesis of enzyme inhibitors. researchgate.net This suggests that the this compound scaffold could also be a promising platform for the development of novel enzyme inhibitors. The structural rigidity of the piperidine ring, combined with the potential for diverse functionalization, allows for the design of molecules that can fit into the active sites of specific enzymes. Further research in this area could uncover derivatives with potent and selective inhibitory activities against various enzymatic targets.

Q & A

Basic Research Questions

Q. What is the role of 6-oxopiperidine-2-carboxylate in lysine metabolism, and how can its metabolic pathways be experimentally traced?

  • Methodological Answer : this compound is a metabolite derived from lysine catabolism. To trace its metabolic pathways, researchers can employ isotopic labeling (e.g., ¹³C-lysine) combined with LC-MS/MS to track isotopic incorporation into downstream metabolites. Enzyme activity assays for lysine-degrading enzymes (e.g., pipecolate oxidase) can further validate its role. In metabolomic studies, serum or tissue samples are analyzed using high-resolution mass spectrometry, with pathway enrichment tools (e.g., MetaboAnalyst) identifying significant metabolic shifts .

Q. What synthetic routes are available for preparing this compound derivatives, and how are intermediates characterized?

  • Methodological Answer : Common synthetic routes involve functionalizing piperidine precursors. For example, esterification of piperidine-2-carboxylic acid derivatives with methanol or ethanol under acidic catalysis yields carboxylate esters. Key intermediates are characterized via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). Reaction progress is monitored using TLC or in situ FTIR to detect carbonyl group formation .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) is suitable for quantification in serum or urine. For complex matrices, LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction to remove interferents. Calibration curves using deuterated internal standards (e.g., d₃-6-oxopiperidine-2-carboxylate) improve accuracy .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized while minimizing byproducts?

  • Methodological Answer : Yield optimization requires step-wise parameter screening. For esterification, varying catalyst concentration (e.g., H₂SO₄, 0.1–5 mol%), temperature (25–80°C), and solvent polarity (e.g., DMF vs. THF) can reduce side reactions like hydrolysis. Kinetic studies (e.g., GC-MS headspace analysis) identify rate-limiting steps. Byproducts are characterized via preparative TLC and minimized using scavenger resins (e.g., polymer-bound base) .

Q. How should researchers resolve contradictions in reported biological concentrations of this compound across studies?

  • Methodological Answer : Discrepancies may arise from matrix effects or extraction protocols. Cross-validation using standardized reference materials (e.g., NIST-certified metabolites) and inter-laboratory comparisons are critical. Statistical meta-analysis of published data (e.g., random-effects models) accounts for variability. Method-specific biases are addressed by harmonizing protocols, such as adopting identical LC gradients or internal standards .

Q. What experimental design principles apply when investigating correlations between this compound levels and clinical variables (e.g., inflammation markers)?

  • Methodological Answer : Cohort studies should include matched controls and stratify participants by confounding factors (e.g., age, diet). Longitudinal sampling (baseline and post-intervention) reduces intra-individual variability. Multivariate regression models (adjusting for covariates like BMI) test associations. Power analysis ensures adequate sample size (α = 0.05, β = 0.2). Data visualization (e.g., scatter plots with Spearman’s correlation) highlights trends .

Q. What challenges arise in detecting this compound stereoisomers, and how can they be addressed?

  • Methodological Answer : Chiral separation requires advanced techniques like chiral HPLC columns (e.g., Crownpak CR-I) or capillary electrophoresis with cyclodextrin additives. Nuclear Overhauser effect (NOE) NMR or X-ray crystallography confirms stereochemistry. Computational modeling (e.g., DFT-based conformational analysis) predicts isomer stability. Enantiomeric excess is quantified using polarimetry or chiral derivatization agents (e.g., Mosher’s acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.